Isovaleric anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutanoyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZLSIGWNCSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870878 | |
| Record name | 3-Methylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-39-9 | |
| Record name | Isovaleric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.541 | |
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| Record name | ISOVALERIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6G86855EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Isovaleric Anhydride
Catalytic Approaches to Isovaleric Anhydride (B1165640) Synthesis
Catalysis plays a pivotal role in the synthesis of isovaleric anhydride and its precursors, offering pathways that are more efficient and environmentally benign than stoichiometric methods. Catalytic routes can be broadly categorized into homogeneous and heterogeneous catalysis, with organocatalysis emerging as a powerful complementary strategy.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of catalyst activity and selectivity. fiveable.me This is often attributed to the well-defined nature of the active species at a molecular level.
The synthesis of isovaleric acid esters, key precursors to this compound, can be effectively achieved through the hydroalkoxycarbonylation of isobutylene (B52900), a readily available and inexpensive feedstock. walshmedicalmedia.com This reaction utilizes transition metal complexes as homogeneous catalysts to facilitate the one-step synthesis of these valuable esters. walshmedicalmedia.comresearchgate.net Research has demonstrated that transition metal complexes can catalyze a variety of organic transformations, including esterification and transesterification, with high selectivity. rsc.org The use of these catalysts is advantageous due to their ability to operate under mild conditions, their high efficiency, and the potential for tuning their properties by modifying the ligands around the metal center. fiveable.me A notable recent development is a nickel-based catalyst system, which, when paired with organic imidazole (B134444) derivatives, shows high activity for the carbonylation of esters to anhydrides, presenting a more affordable and abundant alternative to precious metal catalysts like rhodium. unc.edu
Palladium complexes have been extensively studied and are highly effective for the synthesis of isovaleric acid derivatives. researchgate.netect-journal.kzresearchgate.net For instance, the hydroalkoxycarbonylation of isobutylene with carbon monoxide and various alcohols in the presence of palladium-based catalytic systems yields biologically active isovaleric acid esters. ect-journal.kzresearchgate.net One effective catalytic system for this transformation is PdCl₂(PPh₃)₂ combined with PPh₃ and p-toluenesulfonic acid (p-TsOH). researchgate.net This system has been optimized for the synthesis of ethyl isovalerate from isobutylene, carbon monoxide, and ethanol (B145695). researchgate.net Another highly active system for the hydroalkoxycarbonylation of isobutylene is Pd(PPh₃)₄-PPh₃-TsOH. ect-journal.kzresearchgate.net This catalyst has been successfully employed for the preparation of various esters, including l-menthyl isovalerate, ethyl isovalerate, cyclohexyl isovalerate, and benzyl (B1604629) isovalerate, with product yields ranging from 71-95%. ect-journal.kzresearchgate.net The reaction proceeds with 100% selectivity for the linear products. ect-journal.kzresearchgate.net
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ + PPh₃ + p-TsOH | Isobutylene, CO, Ethanol | Ethyl isovalerate | - | researchgate.net |
| Pd(PPh₃)₄-PPh₃-TsOH | Isobutylene, CO, Ethanol | Ethyl isovalerate | 71-95 | ect-journal.kzresearchgate.net |
| Pd(PPh₃)₄-PPh₃-TsOH | Isobutylene, CO, Cyclohexanol (B46403) | Cyclohexyl isovalerate | 71-95 | ect-journal.kzresearchgate.net |
| Pd(PPh₃)₄-PPh₃-TsOH | Isobutylene, CO, l-Menthol | l-Menthyl isovalerate | 71-95 | ect-journal.kzresearchgate.net |
| Pd(PPh₃)₄-PPh₃-TsOH | Isobutylene, CO, Benzyl alcohol | Benzyl isovalerate | 71-95 | ect-journal.kzresearchgate.net |
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant practical advantages, including ease of catalyst separation and reuse. wikipedia.orgresearchgate.net This is particularly important for large-scale industrial processes. wikipedia.org
Metal oxides have emerged as robust and efficient heterogeneous catalysts for the esterification of isovaleric acid, a direct precursor to this compound. Tin(IV) oxide (SnO₂) and its nano-sized counterpart have demonstrated high catalytic activity in the esterification of isovaleric acid with various polyols. The use of SnO₂ and nano-SnO₂ significantly improves the yield of the esterification reaction compared to catalyst-free conditions. For example, the esterification of pentaerythritol (B129877) with isovaleric acid is greatly enhanced in the presence of these catalysts. Nano-SnO₂ is particularly effective, leading to complete conversion in shorter reaction times. The catalytic activity of SnO₂ is attributed to its Lewis acidic nature. Sulfonated tin oxides have also been developed as superacid solid catalysts for esterification reactions, showing remarkable activity and reusability. uitm.edu.mynih.gov
A study investigating various metal oxides for the ketonization of valeric acid, a related carboxylic acid, found a correlation between the lattice energy of the metal oxide and its catalytic activity. researchgate.net Oxides with high lattice energy, such as ZrO₂, TiO₂, and La₂O₃, exhibited the highest activity. researchgate.net
| Catalyst | Reactants | Conversion/Yield | Reference |
| SnO₂ | Isovaleric Acid, Pentaerythritol | Improved yield | |
| Nano-SnO₂ | Isovaleric Acid, Pentaerythritol | Improved yield, shorter time | |
| SnO₂ | Isovaleric Acid, Trimethylolpropane | Complete conversion | |
| Nano-SnO₂ | Isovaleric Acid, Trimethylolpropane | Complete conversion, shorter time | |
| SnO₂ | Isovaleric Acid, Glycerol | Complete conversion | |
| Nano-SnO₂ | Isovaleric Acid, Glycerol | Complete conversion, shorter time | |
| SnO₂ | Isovaleric Acid, Neopentyl glycol | Complete conversion | |
| Nano-SnO₂ | Isovaleric Acid, Neopentyl glycol | Complete conversion, shorter time |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. Chiral isothioureas, a class of nucleophilic organocatalysts, have been effectively used in enantioselective acyl transfer reactions involving anhydrides. researchgate.net In these reactions, the isothiourea catalyst activates the anhydride. researchgate.net For example, in the kinetic resolution of a racemic alcohol, the chiral isothiourea (S)-BTM was used in conjunction with this compound as the acylating agent, resulting in an optically active product with 60% enantiomeric excess. researchgate.net The reactivity of these catalysts can be modulated by altering their structure. researchgate.net Another study noted that in certain reactions, the use of this compound as an activating agent led to reduced yield and enantiomeric ratio compared to other anhydrides like pivalic anhydride. uni-koeln.de
Organocatalysis in Reactions Involving this compound.
DMAP-Catalyzed Acylation Reactions with this compound
4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst for acylation reactions using acid anhydrides, including this compound. google.comgoogle.com The catalytic cycle involves the initial reaction of DMAP with the anhydride to form a reactive N-acylpyridinium ion intermediate. This intermediate is then attacked by a nucleophile, such as an alcohol, to form the corresponding ester and regenerate the DMAP catalyst. smolecule.com
The kinetics of these reactions are significantly influenced by the steric properties of both the nucleophile (alcohol) and the anhydride. acs.org Studies have shown that increasing steric hindrance in either reactant leads to a decrease in the reaction rate. For instance, the DMAP-catalyzed acylation of more sterically hindered alcohols like 1-phenylethanol (B42297) or cyclohexanol with this compound proceeds slower than with less bulky anhydrides like acetic anhydride. acs.org This steric sensitivity is a crucial factor in achieving selectivity in complex molecules with multiple reactive sites.
The table below summarizes kinetic data for the DMAP-catalyzed acylation of various alcohols with different anhydrides, illustrating the impact of steric hindrance on reaction rates.
| Alcohol | Anhydride | Relative Rate Constant (k_cat) |
| Benzyl Alcohol | Acetic Anhydride | High |
| Cyclohexanol | Acetic Anhydride | Moderate |
| Cyclohexanol | This compound | Low |
| Cyclohexanol | Pivalic Anhydride | Very Low |
| Data inferred from qualitative and quantitative kinetic studies. acs.orgchemistrysteps.com |
Chemo- and Regioselective Synthesis Strategies
The selective functionalization of molecules with multiple hydroxyl groups is a significant challenge in organic synthesis. This compound, often in conjunction with catalysts, can be employed to achieve chemo- and regioselectivity in acylation reactions.
For example, in the synthesis of complex molecules like protected monosaccharides, DMAP-catalyzed acylation can show high regioselectivity. While direct studies with this compound on sugars are not extensively documented in readily available literature, analogous reactions with isobutyric anhydride demonstrate the principle. In the presence of DMAP, the acylation of octyl 6-O-protected-β-D-glucopyranosides occurs with high regioselectivity at the C-3 hydroxyl group. researchgate.net This selectivity is attributed to the specific interactions and hydrogen bonding between the catalyst-substrate complex and the carbohydrate, directing the acyl group to a particular position.
Another strategy for regioselective synthesis involves the hydroalkoxycarbonylation of isobutylene in the presence of polyols like glycerin. This method, catalyzed by a palladium complex, leads to the formation of isovaleric acid monoglyceride, with the reaction proceeding regioselectively at the terminal carbon atom of isobutylene and favoring the primary hydroxyl group of glycerin to form the α-isomer. walshmedicalmedia.com
Control of Stereochemistry in this compound Mediated Reactions
This compound is utilized in synthetic sequences where the control of stereochemistry is paramount. In the total synthesis of natural products, it can be used to acylate molecules with pre-existing chiral centers. For instance, in a synthetic route towards (±)-blastmycinone, a complex molecule with multiple stereocenters, this compound was used in a late-stage acylation step. nih.gov The reaction proceeded without disturbing the existing stereochemistry, demonstrating the utility of this compound in the diastereoselective synthesis of complex targets.
Furthermore, the isovaleryl group itself can play a role in directing the stereochemical outcome of subsequent reactions. In the asymmetric synthesis of β-lactams, chiral enolates derived from 1,3-dioxolan-4-ones, which can be prepared from (S)-α-hydroxy acids like isovaleric acid, have been used. acs.org The bulky isovaleryl-derived auxiliary can influence the facial selectivity of reactions, leading to products with high enantiomeric excess.
Asymmetric Catalysis in this compound Transformations
Asymmetric catalysis provides a powerful tool for the synthesis of chiral compounds, and this compound has been employed as an acylating agent in such transformations. One notable application is in the kinetic resolution of racemic alcohols. Chiral isothiourea catalysts have been shown to effectively catalyze the enantioselective acylation of secondary alcohols using this compound. researchgate.netresearchgate.net This process allows for the separation of a racemic mixture into an enantioenriched alcohol and its corresponding isovalerate ester. The efficiency of this resolution, in terms of enantiomeric excess (ee), can be tuned by the choice of catalyst and reaction conditions. researchgate.net
| Catalyst | Substrate (racemic alcohol) | Acylating Agent | Enantiomeric Excess (ee) of recovered alcohol |
| (S)-BTM | rac-59 | This compound | 60% |
| (2S,3R)-HyperBTM | rac-59 | This compound | up to 99% |
| (S)-BTM and (2S,3R)-HyperBTM are chiral isothiourea catalysts. researchgate.net |
In another example, this compound was used as an activating agent in an asymmetric Friedel-Crafts reaction. However, in this specific case, it resulted in a lower yield and enantiomeric ratio compared to other anhydrides like pivalic anhydride, highlighting that the structure of the anhydride is a critical parameter for achieving high selectivity in this transformation. uni-koeln.de
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly. These principles are increasingly being applied to the synthesis and use of this compound.
Environmentally Benign Synthetic Routes and Solvents
Traditional methods for the synthesis of carboxylic acid anhydrides can involve harsh reagents. Greener alternatives are being explored for the production of this compound and its derivatives. One such approach is the oxidation of isoamyl alcohol to isovaleric acid using hydrogen peroxide (H₂O₂) as a clean oxidizing agent, catalyzed by tungstic acid (H₂WO₄). academie-sciences.fr This method is advantageous as the main byproduct is water. The resulting isovaleric acid can then be converted to the anhydride.
Furthermore, conducting reactions in environmentally benign solvents, or in the absence of a solvent, is a key principle of green chemistry. The synthesis of isovaleric acid esters via isobutylene hydroalkoxycarbonylation has been successfully carried out in a solvent-free mode. walshmedicalmedia.com Similarly, the synthesis of certain heterocyclic compounds, such as 2,3-dihydroquinazolin-4(1H)-ones, which can involve isatoic anhydride (a different anhydride, but illustrating the principle), has been achieved under solvent-free conditions. academie-sciences.fr The application of ultrasound has also been shown to promote the synthesis of anhydrides, such as isatoic anhydrides, in a greener fashion by reducing reaction times and often avoiding harsh solvents. psu.eduresearchgate.net
Atom Economy and Waste Minimization in Anhydride Production
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu The synthesis of this compound can be approached through several routes, each with a different atom economy.
Dehydration of Isovaleric Acid: The direct dehydration of two molecules of isovaleric acid to form one molecule of this compound and one molecule of water represents a highly atom-economical route. 2 (CH₃)₂CHCH₂COOH → ((CH₃)₂CHCH₂CO)₂O + H₂O In this ideal reaction, all atoms of the reactants, except for those forming water, are incorporated into the final product.
From Isovaleryl Chloride and Isovaleric Acid: Another method involves the reaction of isovaleryl chloride with isovaleric acid (or its salt). wikipedia.org (CH₃)₂CHCH₂COCl + (CH₃)₂CHCH₂COOH → ((CH₃)₂CHCH₂CO)₂O + HCl This method generates hydrogen chloride (HCl) as a byproduct, which lowers the atom economy compared to the direct dehydration method.
The use of anhydrides as acylating agents, such as in the synthesis of esters, also has implications for atom economy. When this compound is used to esterify an alcohol, one equivalent of isovaleric acid is produced as a byproduct for every equivalent of ester formed. academie-sciences.fr While this results in a lower atom economy for the esterification step itself compared to, for example, a direct esterification with the carboxylic acid (which only produces water), the anhydride route is often faster and more efficient in terms of yield. Strategies for waste minimization could involve the recovery and recycling of the isovaleric acid byproduct.
Flow Chemistry and Continuous Processing for this compound Production
The transition from traditional batch manufacturing to continuous flow processing represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. While specific literature detailing the continuous flow production of this compound is limited, the principles and methodologies established for other carboxylic anhydrides provide a strong framework for its potential synthesis in a continuous manner. Flow chemistry, characterized by the use of channels or tubes for chemical reactions, offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and purity. acs.org
Continuous processing methodologies applicable to the synthesis of this compound can be extrapolated from established processes for other anhydrides, such as acetic anhydride and succinic anhydride. These methods primarily include reactive distillation, catalytic carbonylation, and the use of microreactor technology.
One potential route for the continuous production of this compound is through the dehydration of isovaleric acid. In a continuous setup, isovaleric acid could be continuously fed into a heated reactor packed with a suitable dehydration catalyst. The this compound formed would be continuously removed, shifting the equilibrium towards the product and preventing its decomposition.
Another plausible approach is based on the carbonylation of isovalerate esters, analogous to the industrial production of acetic anhydride from methyl acetate. google.com In such a process, an isovalerate ester, such as methyl isovalerate, would be continuously reacted with carbon monoxide in the presence of a carbonylation catalyst system, typically involving a rhodium or iridium complex. patsnap.com The reaction would be carried out in a high-pressure continuous stirred-tank reactor (CSTR) or a bubble column reactor, with the product stream being continuously withdrawn for purification.
Microreactor technology offers a particularly promising avenue for the continuous synthesis of this compound. rsc.org The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise temperature control and rapid mixing. acs.org This is especially advantageous for highly exothermic or fast reactions. For instance, a continuous-flow microreactor system could be designed for the reaction of isovaleroyl chloride with sodium isovalerate, a classic method for anhydride synthesis. The small reactor volume enhances safety when dealing with reactive intermediates. acs.org
A continuous-flow process for the synthesis of succinic anhydrides via the catalytic carbonylation of β-lactones has been demonstrated, which could potentially be adapted for substituted anhydrides. nih.gov This process utilizes a heterogeneous catalyst in a packed-bed reactor, allowing for the continuous conversion of the starting material to the corresponding anhydride with high selectivity. nih.gov The product can be isolated by simple evaporation of the solvent, highlighting the processing advantages of such a system. nih.gov
Photochemical methods in continuous flow have also emerged as a powerful tool for organic synthesis. tue.nlrsc.org A visible-light-mediated photoredox catalysis approach has been used for the synthesis of symmetric anhydrides in a continuous-flow microreactor. tue.nl This method could potentially be applied to the synthesis of this compound from isovaleric acid.
The table below summarizes potential continuous process parameters for the synthesis of this compound, extrapolated from data on analogous anhydride production.
| Parameter | Reactive Distillation | Catalytic Carbonylation | Microreactor Synthesis |
| Feedstock | Isovaleric Acid | Methyl Isovalerate, CO | Isovaleroyl Chloride, Sodium Isovalerate |
| Catalyst | Acid Catalyst (e.g., Zeolite) | Rh/Ir Complex | None or Phase Transfer Catalyst |
| Reactor Type | Distillation Column with Reactive Section | High-Pressure CSTR or Bubble Column | Packed-Bed or Capillary Microreactor |
| Temperature | 150-200 °C | 150-250 °C | 25-100 °C |
| Pressure | Atmospheric or Vacuum | 30-100 bar | 1-10 bar |
| Residence Time | Variable | 1-4 hours | Seconds to Minutes |
| Key Advantage | In-situ Product Removal | High Throughput | Enhanced Safety and Control |
This table is illustrative and based on analogous processes for other carboxylic anhydrides. Actual conditions for this compound would require experimental optimization.
Reaction Mechanisms and Kinetics of Isovaleric Anhydride Transformations
Nucleophilic Acyl Substitution Mechanisms.vanderbilt.edumasterorganicchemistry.com
Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives, including isovaleric anhydride (B1165640). chemistrytalk.org The general mechanism involves a two-step process: nucleophilic addition to a carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. vanderbilt.edulibretexts.org The reactivity of acid anhydrides like isovaleric anhydride is intermediate, being less reactive than acid chlorides but more reactive than esters and amides. vanderbilt.edu This positions them as versatile reagents for the synthesis of other carboxylic acid derivatives. chemistrytalk.org
Esterification Reactions with Alcohols and this compound.byjus.comlibretexts.org
The reaction of this compound with alcohols yields isovalerate esters and isovaleric acid as a byproduct. byjus.comlibretexts.org This transformation is a classic example of nucleophilic acyl substitution. oregonstate.edu The alcohol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. libretexts.org
The general mechanism proceeds as follows:
Nucleophilic Attack: The oxygen atom of the alcohol attacks one of the electrophilic carbonyl carbons of this compound, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an isovalerate ion as the leaving group. libretexts.orglibretexts.org
Proton Transfer: A proton is typically transferred from the oxonium ion intermediate to a base (like another alcohol molecule or a non-nucleophilic base such as pyridine (B92270) if added) to yield the final ester product and a molecule of isovaleric acid. libretexts.orglibretexts.org
This reaction can be performed under neutral conditions, often by simply heating a mixture of the alcohol and anhydride. wiley-vch.de The use of a base like pyridine can facilitate the reaction by deprotonating the intermediate. libretexts.orglibretexts.org
Steric Effects in Acylation Kinetics with this compound.nih.gov
The rate of acylation reactions involving this compound is significantly influenced by steric hindrance from both the alcohol nucleophile and the anhydride itself. nih.gov Kinetic studies on the reaction of various alcohols with a series of anhydrides, including this compound, have demonstrated that increased steric bulk on either reactant leads to a decrease in the reaction rate. nih.gov
For instance, the reaction rate for the uncatalyzed acylation of alcohols with different anhydrides decreases as the steric demand of the anhydride increases. nih.gov This effect is even more pronounced in catalyzed reactions. nih.gov The branched structure of the isovalerate group in this compound contributes to these steric interactions, making it react slower than less hindered anhydrides like acetic anhydride under similar conditions. nih.gov
A study systematically investigated the kinetics of acylation of several alcohols (benzyl alcohol, ethanol (B145695), 1-phenylethanol (B42297), cyclohexanol (B46403), and 1-methyl-1-phenylethanol) with various anhydrides, including this compound. The results highlighted the sensitivity of the reaction rates to the steric properties of the substrates. nih.gov
Catalyzed vs. Uncatalyzed Reaction Pathways.nih.gov
Esterification reactions with this compound can proceed with or without a catalyst, but the pathways and rates differ significantly. nih.gov
Uncatalyzed Pathway: In the absence of a catalyst, the reaction relies on the inherent nucleophilicity of the alcohol and the electrophilicity of the anhydride. nih.gov The reaction is generally slow and may require heating. wiley-vch.dechemguide.co.uk The kinetics of this "background" reaction are highly sensitive to steric effects. nih.gov
Catalyzed Pathway: The reaction can be accelerated by both acid and base catalysts.
Acid Catalysis: An acid catalyst, such as sulfuric acid, protonates one of the carbonyl oxygens of the anhydride. chemguide.co.ukyoutube.comyoutube.com This protonation increases the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to attack by the alcohol nucleophile. oregonstate.eduyoutube.comyoutube.com
Base Catalysis: A common base catalyst used in these reactions is 4-(N,N-dimethylamino)pyridine (DMAP), often in the presence of a tertiary amine like triethylamine (B128534). nih.gov DMAP is a hypernucleophilic acylation catalyst. The mechanism involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is much more electrophilic than the anhydride itself and is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The rate constants for the DMAP-catalyzed reaction are also subject to steric effects, often to a greater extent than the uncatalyzed reaction. nih.gov
The choice between a catalyzed and uncatalyzed pathway depends on the reactivity of the alcohol and the desired reaction time. For sterically hindered alcohols, a catalyzed approach is often necessary to achieve a reasonable reaction rate.
Reactions with Carboxylic Acids to Form Mixed Anhydrides.google.com
While acid anhydrides are often synthesized from the corresponding carboxylic acids, they can also react with a different carboxylic acid to form a mixed or unsymmetrical anhydride. tcichemicals.com For example, this compound can react with another carboxylic acid in an equilibrium process. core.ac.uk These mixed anhydrides can be useful synthetic intermediates.
In one documented process, this compound is produced by the reaction of isobutylene (B52900), carbon monoxide, and isovaleric acid. google.com Similarly, reacting carbon monoxide with propylene (B89431) and butyric acid can yield a mixed butyric this compound. google.com The formation of mixed anhydrides is also a key step in certain esterification protocols where a less reactive anhydride, like benzoic anhydride, is used in the presence of an aliphatic carboxylic acid. An acyl transfer reaction occurs, leading to an equilibrium mixture of the symmetrical and mixed anhydrides in the reaction system. tcichemicals.com
Mixed anhydrides of carboxylic acids and boric acid have also been prepared and used as acylating agents for amines. google.com
C-H Activation and Functionalization Mediated by this compound.
Recent advances in synthetic methodology have shown that carboxylic anhydrides, including potentially this compound, can participate in transition metal-catalyzed C-H activation and functionalization reactions. While specific examples detailing this compound in this role are not as prevalent as those for acetic or pivalic anhydride, the general principles apply.
In these reactions, the anhydride can serve as a source for an acyl group or even an alkyl group after decarbonylation. For instance, Rh(I)-catalyzed C-H activation has been used for the C6-selective alkylation of 2-pyridones using alkyl carboxylic acids or anhydrides, where the reaction proceeds via decarbonylation of the anhydride. nsf.gov The carboxylate group of a substrate can act as a directing group to guide a metal catalyst to a specific C-H bond for functionalization. sci-hub.sersc.org Although challenges like β-hydride elimination can be a concern with anhydrides like this compound, these strategies represent an evolving area of synthetic chemistry. nsf.gov
Rhodium-Catalyzed Decarbonylative Alkylation with this compound
Rhodium catalysis has been effectively utilized for the decarbonylative alkylation of various substrates using carboxylic anhydrides as alkylating agents. This methodology allows for the use of readily available and non-toxic alkyl sources under redox-neutral conditions. rsc.orgrsc.orgnih.gov In this context, this compound has proven to be a successful reactant.
Research has demonstrated the Rh(I)-catalyzed C6-selective decarbonylative alkylation of 2-pyridones with a range of commercially available alkyl carboxylic anhydrides. nsf.gov this compound, in particular, reacts efficiently to provide the corresponding C6-alkylated 2-pyridone products in high yields of 90–92%. nsf.gov This high efficiency suggests that the desired reductive elimination step proceeds favorably over potential side reactions like β-hydride elimination. nsf.gov
Similarly, rhodium-catalyzed decarbonylative C(sp²)–H alkylation has been developed for indolines. rsc.orgnih.gov Studies involving this reaction have shown that branched carboxylic anhydrides are competent substrates, participating in the reaction to furnish the C-7 alkylated indoline (B122111) products in yields ranging from 71–85%. rsc.org The mechanism for this transformation is understood to involve the initial formation of a C-7 acylated indoline, which subsequently undergoes a decarbonylation process to yield the final alkylated product. rsc.orgnih.gov
Table 1: Examples of Rhodium-Catalyzed Decarbonylative Alkylation Yields with this compound and Related Branched Anhydrides
| Substrate | Anhydride Type | Product | Reported Yield (%) | Reference |
|---|---|---|---|---|
| 2-Pyridone | This compound | C6-alkylated 2-pyridone | 90-92 | nsf.gov |
| Indoline | Branched Carboxylic Anhydrides | C7-alkylated indoline | 71-85 | rsc.org |
Computational Chemistry (DFT) Insights into Reaction Pathways
While specific Density Functional Theory (DFT) studies focusing exclusively on this compound are not extensively detailed in the literature, DFT calculations are a powerful tool for elucidating the mechanisms of related transformations. puneetguptaiitroorkee.co.inmtu.edu Computational methods, particularly DFT, provide deep insights into reaction mechanisms, transition states, and energy profiles at the molecular level. puneetguptaiitroorkee.co.insciepub.com
For instance, DFT calculations have been employed to uncover the mechanistic details of the rhodium-catalyzed decarbonylative annulation of isatoic anhydride with alkynes. rsc.org These studies revealed a novel mechanism where the acyloxy group, formed after deprotonation and C-O bond cleavage, acts as a directing group for C-H activation. The calculations mapped out the subsequent steps of alkyne insertion, reductive elimination, decarbonylation, and protonation to form the final product. rsc.org It was also discovered that an isocyanate moiety in an intermediate serves as an internal oxidant for the rhodium catalyst. rsc.org Such computational approaches could be applied to the reactions of this compound to similarly dissect its reaction pathways, identify key intermediates, and rationalize experimental observations in its catalytic transformations.
Rearrangement and Cyclization Reactions Involving this compound
This compound serves as a key building block in cyclization reactions to form heterocyclic structures, most notably quinazolinones. These reactions often proceed through multicomponent strategies, offering an efficient pathway to complex molecules.
Synthesis of Quinazolinones via this compound
A notable application of this compound is in the three-component synthesis of 3-substituted quinazolinones. researchgate.netresearchgate.net Researchers have reported a cascade cyclization reaction using benzylamines, this compound, and dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source. researchgate.netresearchgate.net This reaction is promoted by graphene oxide (GO) as a recyclable accelerator under mild and environmentally friendly conditions, producing the desired quinazolinone derivatives in good yields. researchgate.netresearchgate.net The synthesized graphene oxide catalyst was characterized by various methods, including SEM, XRD, and TGA, confirming its stability and properties. researchgate.net A proposed mechanism for this transformation involves the initial reaction between isatoic anhydride (formed in situ or used as a starting material in related syntheses) and the amine, followed by cyclization and incorporation of the carbon unit from DMSO. researchgate.net
Table 2: Three-Component Synthesis of 3-Substituted Quinazolinones
| Component 1 | Component 2 | Component 3 | Promoter/Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Benzylamines | This compound | DMSO | Graphene Oxide (GO) | 3-Substituted Quinazolinones | researchgate.netresearchgate.net |
Applications of Isovaleric Anhydride in Advanced Organic Synthesis
Intermediate in Pharmaceutical and Agrochemical Synthesis
As a versatile building block, isovaleric anhydride (B1165640) is instrumental in the synthesis of numerous compounds with therapeutic and agricultural value. It acts as a key intermediate, facilitating the creation of complex molecular architectures from simpler precursors. Its role is pivotal in producing biologically active esters, serving as a precursor in the synthesis of major drug candidates, and enabling the structural modification of natural products to enhance their bioactivity.
Isovaleric anhydride is widely used for the synthesis of isovaleric acid esters, many of which exhibit significant biological activity and are components of pharmaceutical products. The process generally involves the reaction of the anhydride with a suitable alcohol, often in the presence of a catalyst, to form the corresponding ester. This method is preferable to using isovaleric acid directly in some cases due to the anhydride's higher reactivity, which can lead to higher yields and milder reaction conditions.
A notable application is in the derivatization of other biologically active molecules to study structure-activity relationships. For instance, researchers have synthesized a series of esters from the natural products Sal-A and Sal-B, which are guaianolide-type sesquiterpenoids. helyspecialitychemicals.com By reacting these compounds with this compound in the presence of triethylamine (B128534) and DMAP, the corresponding isovalerate esters were produced. helyspecialitychemicals.com Subsequent testing revealed that while these new derivatives were more potent than the parent molecules, the bulky isovaleryl group led to lower potency compared to smaller ester groups, providing valuable insight into the steric requirements for bioactivity. helyspecialitychemicals.com
While this compound may not be a direct starting material in the most common industrial syntheses of the anticonvulsant drug Pregabalin, its precursors and related structures are fundamental. Many synthetic routes for Pregabalin commence with isovaleraldehyde, which is a direct precursor to isovaleric acid and its anhydride. helyspecialitychemicals.comgoogle.comresearchgate.netgoogle.com
The strategic modification of complex natural products is a cornerstone of medicinal chemistry, aimed at enhancing potency, improving pharmacokinetic properties, or reducing toxicity. This compound serves as a key reagent in this process, allowing for the targeted esterification of hydroxyl groups on natural product scaffolds.
Taccalonolides are a class of microtubule-stabilizing natural products with potent anticancer activity. To explore their structure-activity relationship and develop more effective drug candidates, scientists have created a library of semi-synthetic derivatives. In one such study, a hydrolyzed taccalonolide precursor was treated with this compound and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane. smolecule.com This reaction yielded a mixture of products, including taccalonolides esterified with the isovalerate group at different positions on the molecule's backbone. smolecule.com
The study found that the position of the isovalerate group had a significant impact on the compound's potency. The derivative with an isovalerate ester at the C-15 position was among the most potent compounds synthesized, demonstrating the value of using this compound to probe the molecular requirements for antitumor activity. smolecule.com
| Compound | Modification Site | Reagent Used | Biological Activity (IC50) |
| Derivative 7 | C-15 | This compound | 1.5 µM |
| Derivative 12 | C-7 | This compound | > 20 µM |
| Derivative 17 | C-7, C-25 (dual) | This compound | > 20 µM |
Table 1: Selected taccalonolide derivatives synthesized using this compound and their corresponding biological activity against cancer cell lines. smolecule.com
Triterpenes are a large class of natural products with diverse biological activities, including antitumor effects. However, their efficacy can often be improved through chemical modification. The derivatization of pentacyclic triterpenes using fatty acids is a strategy employed to enhance their therapeutic potential. This compound is among the reagents used for this purpose, reacting with hydroxyl groups on the triterpene skeleton to form fatty acid ester derivatives. These modifications can alter the compound's lipophilicity and interaction with biological targets, potentially leading to increased antitumor activity. This approach is also relevant to the biosynthesis of complex saponins (B1172615) like QS-21, a potent vaccine adjuvant, where the acylation of a triterpene glycoside scaffold is critical for its immunostimulant activity.
Derivatization of Natural Products and Complex Molecules.
Taccalonolide Derivatives via Esterification with this compound.
Role in Polymer Science and Materials Chemistry
The application of this compound extends beyond life sciences into the realm of polymer and materials chemistry. It can play a crucial role in polymerization processes, particularly as a component of the initiator system.
In a patented process for the polymerization of ethylenically unsaturated monomers, such as vinyl chloride, this compound is listed as a preferred anhydride. google.com The process involves dosing the anhydride and a peroxy compound (like a peroxyacid or organic hydroperoxide) into the reaction mixture. These two components react in-situ to form a diacyl peroxide. google.com This newly formed diacyl peroxide then acts as a polymerization initiator, kicking off the chain reaction that forms the polymer. google.com This method allows for the generation of initiators with different reactivities directly within the polymerization medium, offering a versatile approach to controlling the polymerization process. google.com
Synthesis of Specialty Polymers and Resins
This compound is employed as a reactant in the synthesis and modification of specialty polymers and resins. bharatrasayan.net Its incorporation into polymer structures can be used to create materials with tailored properties. One significant application is in the formation of poly(ester-anhydride) copolymers. These materials combine the characteristics of polyesters and polyanhydrides, allowing for tunable degradation rates and release profiles for applications in biomedical fields like controlled drug delivery. upenn.edu
The synthesis of such copolymers can be achieved through various schemes, where the anhydride component, potentially derived from or analogous to this compound, plays a crucial role in forming the polymer backbone. upenn.edu Furthermore, this compound can be used as an electrophile to modify existing polymers. For example, in a general procedure for polymer modification, a starting polymer like brominated poly(3-hexylthiophene) (Br-P3HT) can be reacted with this compound to yield a new polymer with altered molecular characteristics. mit.edu This demonstrates its role as a building block for creating functional and advanced polymeric materials. bharatrasayan.netmit.edu
Modification of Polymer Properties using this compound
The chemical structure of this compound is leveraged to modify and enhance the properties of polymers. The introduction of its branched isovaleroyl group into a polymer can significantly alter the material's physical and chemical characteristics. Anhydride functional groups (R-CO-O-CO-R) are known to influence the surface properties of nanoparticles and other polymer systems. semanticscholar.org
In the synthesis of poly(ester-anhydride) copolymers, the ratio of the ester and anhydride components is a critical factor that controls the final properties of the material. By adjusting this ratio, researchers can influence the polymer's molecular weight, degradation behavior, and the release kinetics of encapsulated compounds. upenn.edu For instance, polyanhydrides typically exhibit surface erosion, a desirable trait for controlled release applications. upenn.edu The modification of a polymer with this compound can also lead to significant changes in its bulk properties, such as molecular weight, which in turn affects its processability and performance. mit.edu This targeted modification allows for the creation of "smart polymers" or materials with precisely defined functionalities. elsevier.com
Table 1: Example of Polymer Modification using this compound Data sourced from research on conjugated polymer modification. mit.edu
| Property | Starting Polymer (Br-P3HT #1) | Polymer after Reaction with this compound |
| Identity | Precursor Polymer | Functionalized Polymer (7) |
| Reagent | N/A | This compound |
| Number Average Molecular Weight (Mn) | 33,000 g/mol | 64,000 g/mol |
| Polydispersity Index (Mw/Mn) | 2.05 | 2.35 |
Flavor and Fragrance Chemistry Applications
This compound is a key intermediate in the flavor and fragrance industry. bharatrasayan.net While isovaleric acid itself has a pungent, cheesy odor, its esters are known for their pleasant, fruity, and sweet aromas. wikipedia.orgconsolidated-chemical.com this compound serves as an efficient acylating agent for the synthesis of these fragrant esters. chemimpex.com The reaction of an anhydride with an alcohol, known as alcoholysis, is a standard method for ester production. chemguide.co.uklibretexts.org In this process, this compound reacts with an alcohol to form an isovalerate ester and isovaleric acid as a byproduct, providing a direct route to valuable aroma compounds.
Production of Esters with Aromatic Properties
The synthesis of isovalerate esters with desirable aromatic qualities is a significant application of this compound's reactivity. These esters are widely used as flavor and fragrance components in foods, beverages, and perfumes. consolidated-chemical.comwalshmedicalmedia.comresearchgate.net For example, ethyl isovalerate imparts a fruity aroma, while other esters like benzyl (B1604629) isovalerate also contribute to pleasant scents. walshmedicalmedia.comresearchgate.net
The production of these compounds relies on the esterification of an alcohol with an isovaleroyl group source. chemguide.co.uk this compound is an effective reagent for this transformation, reacting with various alcohols to yield the corresponding esters. libretexts.org For example, the reaction of this compound with ethanol (B145695) would produce ethyl isovalerate. While other methods like the hydroalkoxycarbonylation of isobutylene (B52900) can also produce these esters, the use of this compound offers a direct and often high-yielding synthetic route from readily available alcohols. walshmedicalmedia.comresearchgate.netacademie-sciences.fr
Development of Novel Reagents and Catalysts
In the field of organic synthesis, this compound is utilized as a versatile reagent for constructing complex molecules. biosynth.com Its reactivity as an acylating agent makes it suitable for use in multi-step synthetic sequences. For instance, it is listed as a potential acyclic organic acid anhydride for the acylation step in a novel, industrially applicable process for converting morphine into noroxymorphone. google.com In this context, the anhydride acts as a key reagent to modify a functional group on a complex intermediate. The use of anhydrides as dehydrating condensation reagents is a powerful strategy for forming carbon-oxygen bonds, such as those in esters. tcichemicals.comscribd.com The inherent reactivity of the anhydride bond allows it to participate in reactions that form new, valuable chemical entities. biosynth.com
This compound as an Acylating Agent in Stereoselective Reactions
A sophisticated application of this compound is its use as a selective acylating agent in stereoselective reactions, particularly in kinetic resolutions. researchgate.netresearchgate.net Kinetic resolution is a method for separating a racemic mixture of chiral molecules by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other.
Recent research has highlighted the use of this compound in the kinetic resolution of racemic secondary alcohols. researchgate.netresearchgate.net In these procedures, a chiral isothiourea organocatalyst, such as (S)-BTM or the more reactive (2S,3R)-HyperBTM, is used to activate the anhydride. researchgate.netresearchgate.net The activated acylating agent then selectively acylates one enantiomer of the alcohol at a much higher rate, allowing the unreacted, optically active alcohol to be recovered. The branched structure of this compound introduces specific steric hindrance, which can enhance the selectivity of these transformations compared to less bulky acylating agents like acetic anhydride. This makes it a valuable tool for chemists seeking to synthesize enantiomerically enriched compounds. researchgate.netresearchgate.net
Table 2: this compound in Isothiourea-Catalyzed Kinetic Resolution of Alcohols Data sourced from studies on enantioselective catalysis. researchgate.netresearchgate.net
| Catalyst | Acylating Agent | Substrate | Outcome | Enantiomeric Excess (ee) |
| (S)-BTM | This compound | Racemic alcohol (rac-59) | Kinetic resolution | 60% ee |
| (2S,3R)-HyperBTM | Isopropyl acid anhydride* | Undesired C1β diastereomer of alcohol (-)-15 | Removal of undesired diastereomer | Single diastereomer obtained |
Note: Isopropyl acid anhydride (isobutyric anhydride) is used in the second example, illustrating the utility of similar branched anhydrides in these resolutions. researchgate.net
Analytical Chemistry of Isovaleric Anhydride and Its Derivatives
Advanced Chromatographic Techniques
Chromatography is a powerful separation technique that is widely used for the analysis of isovaleric anhydride (B1165640) and its derivatives. shimadzu.comadvancechemjournal.com Different chromatographic methods offer distinct advantages depending on the analytical goal.
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for analyzing volatile compounds like isovaleric anhydride. uib.noamazonaws.com This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In GC, the sample is vaporized and passed through a column, where individual components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed information about their molecular weight and fragmentation patterns, allowing for positive identification. amazonaws.com
GC-MS is frequently employed to assess the purity of this compound. thermofisher.comsigmaaldrich.com For instance, a common method involves determining the percentage of this compound in a sample, with purities often specified as ≥95.0% by GC. sigmaaldrich.com It can also identify and quantify impurities that may be present, such as the corresponding carboxylic acid (isovaleric acid) or residual starting materials from its synthesis.
Furthermore, GC-MS is an invaluable tool for monitoring the progress of chemical reactions involving this compound. uib.no For example, in the synthesis of derivatives like isovaleric acid esters or amides, GC-MS can be used to track the disappearance of the starting materials and the appearance of the desired products. tandfonline.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration. In the analysis of complex mixtures, such as those found in environmental or biological samples, GC-MS can identify and quantify this compound and its derivatives, even at trace levels. epa.goviosrjournals.orgnih.gov For example, this compound has been identified as a volatile compound in extracts of Valeriana wallichii roots using GC-MS. iosrjournals.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of a broad range of compounds, including this compound and its derivatives. shimadzu.compreprints.org HPLC separates components in a liquid sample by passing them through a column packed with a stationary phase. shimadzu.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. preprints.org HPLC offers high resolution and sensitivity, making it suitable for the accurate quantification of compounds in various matrices. advancechemjournal.comnih.gov
For the quantitative analysis of this compound, HPLC methods are often developed to determine its concentration in bulk samples or formulations. The choice of detector is crucial for achieving the desired sensitivity and selectivity. Ultraviolet (UV) detectors are commonly used, especially if the derivative of this compound contains a UV-absorbing chromophore. nih.gov
HPLC is particularly useful for the analysis of less volatile derivatives of this compound, such as its esters. The technique can be used to determine the concentration of these derivatives in reaction mixtures or final products. researchgate.net By using appropriate calibration standards, HPLC can provide highly accurate and precise quantitative data. jasco-global.com The internal standard method is often preferred to minimize errors from sample injection volume variations. jasco-global.com The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column type to achieve the best separation of the target analyte from other components in the sample. jasco-global.com For instance, a rapid HPLC method with post-column fluorescence derivatization has been developed for the quantification of isovaleraldehyde, a related compound, in sake, demonstrating the adaptability of HPLC for specific analytical challenges. cibd.org.ukcibd.org.uk
Supercritical Fluid Chromatography (SFC) is an environmentally friendly analytical technique that serves as an alternative to normal and reversed-phase HPLC. waters.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. waters.comshimadzu.com The use of supercritical CO2 significantly reduces the consumption of organic solvents, making SFC a "green" analytical method. waters.combohrium.comijnrd.org This is particularly advantageous for the analysis of compounds like carboxylic anhydrides, which can be prone to decomposition in the presence of water or alcohols often used in reversed-phase HPLC. shimadzu.com
SFC is well-suited for the analysis of this compound and its derivatives due to its compatibility with non-polar mobile phases and its ability to provide rapid and efficient separations. shimadzu.com The principles of separation in SFC are similar to those in normal-phase HPLC, relying on the differential partitioning of analytes between the stationary phase and the supercritical fluid mobile phase. waters.com The technique can be used for both qualitative and quantitative analysis. In a study on the analysis of carboxylic anhydrides, SFC demonstrated good reproducibility for retention time and peak area. shimadzu.com The development of SFC methods can be expedited using automated systems that screen multiple columns and mobile phase modifiers to find the optimal separation conditions. shimadzu.com
The application of SFC extends to the preparative scale, where it can be used for the purification of compounds, offering a greener alternative to traditional preparative HPLC. waters.combohrium.com This makes SFC a valuable tool throughout the lifecycle of a chemical product, from analytical-scale quality control to larger-scale purification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and functional group identification of this compound and its derivatives. researchgate.net These techniques provide detailed information about the molecular structure and bonding within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. researchgate.netthermofisher.com It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives.
In the ¹H NMR spectrum of this compound, the protons on the carbon atoms of the isovaleryl groups will give rise to distinct signals. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the number of different types of protons and their neighboring environments. For example, the protons on the methyl groups of the isobutyl moiety will appear as a doublet, while the methine proton will be a multiplet. The methylene (B1212753) protons adjacent to the carbonyl group will appear as a triplet.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the anhydride group are particularly characteristic and appear at a downfield chemical shift.
For derivatives of this compound, such as its esters, NMR is crucial for confirming the structure. chemicalbook.com For instance, in the ¹H NMR spectrum of an ester, new signals corresponding to the alcohol moiety will be observed. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further aiding in the complete structural assignment, especially for more complex derivatives. sapub.org
Table 1: Representative NMR Data for this compound and a Derivative (Note: Exact chemical shifts can vary based on solvent and instrument.)
| Compound | Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| This compound | ¹H | ~0.95 | Doublet | (CH₃)₂CH- |
| ¹H | ~2.10 | Multiplet | (CH₃)₂CH- | |
| ¹H | ~2.40 | Doublet | -CH₂-C=O | |
| ¹³C | ~22.0 | (CH₃)₂CH- | ||
| ¹³C | ~25.5 | (CH₃)₂CH- | ||
| ¹³C | ~45.0 | -CH₂-C=O | ||
| ¹³C | ~170.0 | -C=O | ||
| Isovaleric acid p-tolyl ester | ¹H | 0.9-1.0 | Doublet | (CH₃)₂CH- |
| ¹H | 2.1-2.2 | Multiplet | (CH₃)₂CH- | |
| ¹H | 2.3-2.4 | Singlet | Ar-CH₃ | |
| ¹H | 2.5-2.6 | Doublet | -CH₂-C=O | |
| ¹H | 6.9-7.2 | Multiplet | Aromatic H | |
| ¹³C | ~20.8 | Ar-CH₃ | ||
| ¹³C | ~22.4 | (CH₃)₂CH- | ||
| ¹³C | ~25.8 | (CH₃)₂CH- | ||
| ¹³C | ~43.4 | -CH₂-C=O | ||
| ¹³C | ~120.9, 129.8 | Aromatic CH | ||
| ¹³C | ~135.2, 148.5 | Aromatic C (quaternary) | ||
| ¹³C | ~171.6 | -C=O |
Data compiled from theoretical values and spectral databases. chemicalbook.com
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. core.ac.uk It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. libretexts.org
The most characteristic feature in the IR spectrum of this compound is the presence of two strong absorption bands in the carbonyl (C=O) stretching region. spectroscopyonline.comjove.com This is a hallmark of the acid anhydride functional group. spectroscopyonline.com These two bands arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. jove.com For acyclic anhydrides like this compound, these bands typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. libretexts.org The higher frequency band is generally the more intense of the two for acyclic anhydrides. libretexts.orgmsu.edu
In addition to the carbonyl absorptions, the IR spectrum of this compound will also show C-H stretching vibrations from the alkyl groups in the region of 2850-3000 cm⁻¹. libretexts.org A strong C-O stretching band is also characteristic of anhydrides and is typically observed in the 1000-1300 cm⁻¹ region. libretexts.orgmsu.edu For non-cyclic anhydrides, a prominent C-O stretch is often found between 1060 and 1035 cm⁻¹. spectroscopyonline.com
When this compound is converted to a derivative, such as an ester, the IR spectrum will change accordingly. For example, an ester will show a single, strong C=O stretching absorption typically around 1735 cm⁻¹ for a saturated ester, and the two anhydride C=O bands will be absent. spectroscopyonline.com The presence of strong C-O stretching bands will also be a feature of the ester spectrum. spectroscopyonline.com
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Anhydride | C=O Asymmetric Stretch | 1840 - 1800 | Strong |
| Anhydride | C=O Symmetric Stretch | 1780 - 1740 | Strong |
| Anhydride | C-O Stretch | 1300 - 1000 | Strong |
| Alkyl | C-H Stretch | 3000 - 2850 | Medium to Strong |
Data compiled from general spectroscopic tables. core.ac.ukspectroscopyonline.comlibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₈O₃), the molecular weight is 186.25 g/mol , with a monoisotopic mass of approximately 186.126 Da. nih.govfishersci.nouni.lu
When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), this compound produces a characteristic fragmentation pattern. Data from the NIST Mass Spectrometry Data Center shows that the most abundant ions in the mass spectrum are found at specific m/z values, which helps in its identification. nih.gov The fragmentation of the isovaleryl structure is a key diagnostic feature. The isovaleryl side-chain can undergo acyl cleavage and a McLafferty rearrangement. umich.edu A prominent peak is often observed at an m/z of 85, which corresponds to the isovaleryl cation [(CH₃)₂CHCH₂CO]⁺. nih.govumich.edu Other significant fragment ions are typically seen at m/z 57 and 41. nih.gov
High-resolution mass spectrometry can verify the exact mass of molecular ion peaks, confirming the elemental composition. uni.lu Furthermore, advanced techniques like positive ion chemical ionization (PICI-MS) can be used, especially for derivatives, to provide clearer molecular ion signals and characteristic fragmentation, such as the loss of an isovaleric acid molecule (102 atomic mass units). oup.com
| NIST Library | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |
|---|---|---|---|
| Main Library | 85 | 57 | 41 |
| Replicate Library | 85 | 57 | 41 |
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 187.13288 | 143.8 |
| [M+Na]⁺ | 209.11482 | 149.3 |
| [M-H]⁻ | 185.11832 | 143.8 |
| [M+NH₄]⁺ | 204.15942 | 163.6 |
Chemometric Approaches for Data Analysis and Process Optimization
Chemometrics employs mathematical and statistical methods to analyze chemical data, extract meaningful information from complex datasets, and optimize chemical processes. leidenuniv.nl In the context of this compound and its derivatives, chemometric techniques are often applied to data from chromatographic and spectrometric analyses, such as GC-MS. open.ac.uk
These approaches are particularly valuable when analyzing volatile organic compounds (VOCs) in complex mixtures, such as in food science, environmental monitoring, or medical diagnostics. For instance, the profile of VOCs, which can include isovaleric acid (a hydrolysis product of the anhydride), is used as a non-invasive diagnostic marker for certain metabolic disorders like isovaleric acidemia. open.ac.uk
In such studies, large datasets generated by techniques like GC-Time-of-Flight-MS (GC-ToFMS) are processed using multivariate data analysis. open.ac.uk A common data reduction step involves using the Total Ion Chromatogram (TIC) for the initial analysis. open.ac.uk Statistical classifiers, such as Partial Least Squares Discriminant Analysis (PLS-DA), are then developed to build models that can distinguish between different sample groups (e.g., healthy vs. diseased states) based on their VOC profiles. open.ac.uk These models can achieve high classification accuracy, demonstrating the power of combining advanced analytical instrumentation with sophisticated data analysis for process monitoring and diagnostic applications. open.ac.uk Similar chemometric analysis of comprehensive two-dimensional gas chromatography (GCxGC) data is used to differentiate and characterize complex samples like alcoholic spirits, which contain a wide array of esters and acids derived from compounds like this compound. researchgate.net
Rapid Methods in Analytical Chemistry for this compound
The need for high-throughput screening and quality control has driven the development of rapid analytical methods for this compound and its derivatives. These methods aim to reduce analysis time and simplify sample preparation without compromising sensitivity or selectivity.
Several techniques are employed for the rapid analysis of isovaleric acid and related short-chain fatty acids:
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: This is a well-established technique for analyzing volatile compounds in various matrices, including beverages and biological samples. cibd.org.uktsijournals.comnih.gov It requires minimal sample preparation and can rapidly detect compounds like isovaleric acid and its anhydride. tsijournals.comnih.gov
High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD-FLD): A recently developed method for the quantification of related aldehyde compounds has proven to be significantly faster than traditional GC-MS methods. cibd.org.ukcibd.org.uk This approach involves an analysis time of less than one hour per sample and requires a much smaller sample volume (around 100 µL compared to 10 mL for some HS-SPME methods). cibd.org.ukcibd.org.uk Such methods are ideal for high-throughput screening in quality control settings. cibd.org.uk
Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide highly sensitive and specific detection of isovaleric acid and its derivatives. ontosight.ai These methods are crucial for applications requiring low detection limits, such as newborn screening for metabolic disorders from dried blood spot (DBS) samples. ontosight.ai
Biochemical and Metabolic Research Involving Isovaleric Anhydride Derivatives
Role in Leucine (B10760876) Metabolism and Related Disorders
Isovaleryl-CoA, the metabolic precursor to isovaleric anhydride (B1165640), is a key intermediate in the catabolism of the branched-chain amino acid, leucine. wikipedia.org This metabolic process is crucial for normal energy homeostasis. The enzyme isovaleryl-CoA dehydrogenase (IVD) plays an essential role by catalyzing the third step in the leucine degradation pathway, which is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. wikipedia.orgnewenglandconsortium.org A deficiency in this enzyme disrupts the normal breakdown of leucine, leading to the accumulation of isovaleryl-CoA and its derivatives. wikipedia.orgnih.gov This disruption is the basis for a rare, inherited metabolic disorder. wikipedia.org
Isovaleric acidemia (IVA) is an autosomal recessive genetic disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). nih.govresearchgate.netoatext.com This enzymatic defect prevents the proper metabolism of leucine, resulting in the accumulation of isovaleric acid and other related compounds in the body. wikipedia.orgmedlineplus.gov The condition is classified as an organic acid disorder, or organic acidemia. medlineplus.gov The buildup of these compounds can be toxic, leading to damage to the brain and nervous system. wikipedia.orgmedlineplus.gov First recognized for the characteristic "sweaty feet" odor caused by the accumulation of isovaleric acid, IVA was the first human organic acidemia to be identified. nih.govwikipedia.orge-imd.org
The catabolic pathway for leucine involves a series of enzymatic steps. Following the initial transamination and decarboxylation of leucine, isovaleryl-CoA is formed. oup.com In individuals with normal IVD function, isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA. wikipedia.orgnih.gov However, when the IVD enzyme is deficient, this conversion is blocked. newenglandconsortium.orgoup.com This blockage causes isovaleryl-CoA to accumulate in the mitochondria. oup.com To mitigate the toxicity of this buildup, the body utilizes alternative metabolic pathways to detoxify and excrete the excess isovaleryl-CoA. oup.com This results in the formation and accumulation of several derivative metabolites.
The primary detoxification pathway involves the conjugation of isovaleryl-CoA with glycine (B1666218), catalyzed by glycine N-acylase, to form isovalerylglycine (IVG). oup.comloinc.org This is the most prominent and diagnostically significant metabolite found in the urine of IVA patients. oup.commhmedical.com Another major detoxification route is conjugation with carnitine to form isovalerylcarnitine (B1198194) (C5), which is detectable in blood and plasma. nih.govoup.com
During periods of metabolic stress or decompensation, the primary detoxification systems can become overwhelmed, leading to the formation and excretion of a wider range of metabolites. oup.com These include:
3-hydroxyisovaleric acid nih.govoup.com
4-hydroxyisovaleric acid nih.govnih.gov
Methylsuccinic acid oup.com
Mesaconic acid oup.com
Isovalerylglucuronide e-imd.orgmhmedical.com
Isovalerylglutamic acid researchgate.netmhmedical.com
The accumulation of these various derivatives is a hallmark of isovaleric acidemia. mhmedical.com
Accumulated Metabolites in Isovaleric Acidemia
| Metabolite | Body Fluid Detected In | Formation Pathway |
|---|---|---|
| Isovalerylglycine (IVG) | Urine | Conjugation of isovaleryl-CoA with glycine. oup.comloinc.org |
| Isovalerylcarnitine (C5) | Blood (Plasma) | Conjugation of isovaleryl-CoA with carnitine. nih.govoup.com |
| 3-Hydroxyisovaleric acid | Urine | ω-1 hydroxylation of isovaleric acid. nih.govoup.com |
| 4-Hydroxyisovaleric acid | Urine | Omega-oxidation of isovaleric acid. nih.govnih.gov |
| Methylsuccinic acid | Urine | Catabolism of isovaleric acid via the cytochrome P450-related ω-oxidation system. oup.com |
| Mesaconic acid | Urine | Dehydrogenation of methylsuccinic acid. oup.com |
| Isovalerylglucuronide | Urine | Conjugation with glucuronic acid. e-imd.orgmhmedical.com |
| Isovalerylglutamic acid | Urine | Conjugation with glutamic acid. researchgate.netmhmedical.com |
Research into the metabolic profile of individuals with IVA has led to the identification of metabolites not typically found in human metabolism, providing deeper insight into the body's response to the enzymatic block. nih.gov Early studies identified 4-hydroxyisovaleric acid and mesaconic acid in the urine of an IVA patient. nih.gov The presence of 4-hydroxyisovaleric acid supports the theory that methylsuccinic acid, also found in these patients, arises from the omega-oxidation of isovaleric acid. nih.gov The identification of mesaconic acid suggests that the methylsuccinic acid formed may undergo further metabolism. nih.gov
Further investigations have uncovered a broad spectrum of other minor metabolites, particularly amino acid conjugates. These include N-isovalerylalanine and N-isovalerylsarcosine. researchgate.netuva.nl The continuing discovery of these novel metabolites is driven by the goal of better understanding the relationship between the biochemical abnormalities and the clinical symptoms of IVA. researchgate.net A 2005 study identified 19 new amino acid conjugates in the urine of IVA patients, highlighting the complexity of the metabolic derangement. researchgate.net Other identified metabolites include 3-hydroxyisoheptanoic acid and isovalerylglutamic acid. researchgate.netuva.nl
Isovaleric acidemia exhibits significant genetic and phenotypic heterogeneity. nih.govoatext.com The clinical presentation of the disorder exists on a spectrum. e-imd.orgbabydetect.com Historically, two main phenotypes were described: an acute neonatal form and a chronic intermittent form. nih.govoatext.com
Acute Neonatal Presentation: Infants with this form appear healthy at birth but develop severe symptoms within the first few days or weeks of life, including vomiting, lethargy, and metabolic acidosis, which can progress to coma and death. oatext.combabydetect.com
Chronic Intermittent Presentation: These individuals may present later in childhood with developmental delay, failure to thrive, and episodes of acute metabolic decompensation, often triggered by catabolic stressors like infections or increased protein intake. nih.govoatext.comresearchgate.net
With the advent of newborn screening using tandem mass spectrometry (MS/MS), a third phenotype has been identified. nih.gov This group consists of individuals who have mild biochemical abnormalities and may remain asymptomatic. nih.gov This variability in clinical severity is linked to the wide range of mutations found in the IVD gene, which is located on chromosome 15q14-15. nih.govoatext.com Numerous point mutations have been identified that lead to the production of an IVD enzyme that is either inactive or unstable. nih.gov
One specific missense mutation, 932C>T (A282V), is frequently found in patients identified through newborn screening who exhibit a mild biochemical phenotype and have remained asymptomatic. nih.gov This mutation results in a partially active enzyme with altered catalytic properties. nih.gov The wide range of clinical outcomes, from life-threatening neonatal illness to asymptomatic adults, underscores the complex relationship between the specific genetic mutation (genotype) and the observable clinical traits (phenotype). nih.govijpediatrics.com
Clinical Phenotypes of Isovaleric Acidemia (IVA)
| Phenotype | Typical Age of Onset | Key Clinical Features | Identification Method |
|---|---|---|---|
| Acute Neonatal | First 2 weeks of life | Severe metabolic crisis, vomiting, lethargy, progression to coma. oatext.combabydetect.com | Clinical symptoms |
| Chronic Intermittent | Childhood | Failure to thrive, developmental delay, intermittent episodes of decompensation. nih.govoatext.com | Clinical symptoms |
| Asymptomatic/Mild | Newborn/Any | No clinical symptoms, mild biochemical abnormalities. nih.gov | Newborn screening (MS/MS) |
Isovaleric Acidemia (IVA) and Isovaleryl-CoA Dehydrogenase Deficiency.
Metabolic Pathways and Accumulation of Isovaleryl-CoA Derivatives.
Biochemical Transformations and Enzyme Kinetics
The biochemical transformations central to IVA revolve around the kinetics of the isovaleryl-CoA dehydrogenase (IVD) enzyme. IVD is a flavoenzyme that functions as part of the electron transport flavoprotein (ETF) system in the mitochondria. wikipedia.org It catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA. wikipedia.org This reaction involves the abstraction of two hydrogen atoms, leading to the formation of a trans-double bond and the transfer of electrons to FAD (flavin adenine (B156593) dinucleotide), forming FADH₂. wikipedia.org These electrons are then passed to the main electron transport chain to contribute to ATP synthesis. wikipedia.org Early research indicated that the accumulated isovaleryl-CoA can inhibit other crucial enzymes, such as the pyruvate (B1213749) dehydrogenase complex, which may contribute to the elevated lactic acid levels seen during a metabolic crisis. uva.nl
Enzymes involved in acyl-CoA metabolism often exhibit a high degree of stereospecificity, meaning they can distinguish between and selectively act upon different stereoisomers of a substrate. Research suggests that isovaleryl-CoA dehydrogenase is involved in the stereospecific abstraction of a hydrogen atom from isovaleryl-CoA during its conversion to 3-methylcrotonyl-CoA. tandfonline.com
This principle of stereospecificity is a critical feature of related metabolic pathways. For instance, peroxisomal β-oxidation involves bifunctional enzymes that are specific for either L(S)- or D(R)-hydroxyacyl-CoA intermediates. pnas.org The conventional l-bifunctional protein processes l-hydroxy-stereoisomers, while a separate d-bifunctional enzyme acts exclusively on d-hydroxyacyl-CoA esters, which are intermediates in the breakdown of certain branched-chain fatty acids. pnas.org Similarly, coenzyme B12-dependent mutases, such as 2-hydroxyisobutyryl-CoA mutase, demonstrate strict stereospecificity, catalyzing the interconversion of (S)-3-hydroxybutyryl-CoA and 2-hydroxyisobutyryl-CoA. nih.gov The active site of these enzymes is precisely structured to bind the substrate in a specific orientation, ensuring the correct chemical transformation occurs. nih.gov This high level of specificity is fundamental to maintaining metabolic order and preventing the formation of non-functional or toxic byproducts.
Interaction with Biological Systems
Research into isovaleric anhydride and its derivatives has revealed various interactions with biological systems, primarily through the action of these derivatives on enzymes and cellular pathways. This compound itself is a reactive molecule often used in synthesis, and its derivatives are the entities that typically exhibit biological activity.
Studies have explored the anti-enzymatic potential of compounds derived from this compound. For instance, derivatives have been assessed for their capacity to inhibit α-amylase and α-glucosidase, two crucial enzymes in carbohydrate metabolism. The inhibition of these enzymes is a key strategy in managing glucose levels, and research has indicated that this compound derivatives can display inhibitory effects, with IC50 values for α-amylase varying based on the compound's concentration .
In the context of genetic metabolic disorders, the accumulation of isovaleric acid derivatives is a hallmark of isovaleric acidemia (IVA). This condition results from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase, which is essential for the metabolism of the amino acid leucine newenglandconsortium.orgnih.gov. The buildup of isovaleryl-CoA and its subsequent derivatives, such as isovaleric acid, leads to significant metabolic disturbances. These include the inhibition of gluconeogenesis, the urea (B33335) cycle, and the degradation of glycine newenglandconsortium.org. Isovaleryl-CoA is a natural intermediate in leucine metabolism, and its proper processing by isovaleryl-CoA dehydrogenase is critical to prevent the accumulation of toxic metabolites pnas.org.
This compound has been instrumental in the synthesis of various biologically active molecules. For example, it is used to synthesize N-isovalerylhistamine, also known as dolichotheline (B1214895) umich.edu. Furthermore, it has been used to create ester derivatives of guaianolides, such as salograviolide A and B, to investigate their potential against colorectal cancer cells. In this research, the addition of an isovaleryl group was found to create steric hindrance, which influenced the cytotoxic potency of the derivatives mdpi.com. Similarly, this compound has been employed to synthesize derivatives of the triterpenes betulinic acid and ursolic acid to evaluate their antibiofilm properties mdpi.com.
One notable derivative is found in the structure of pyridomycin, a natural product that acts as a competitive inhibitor of the mycobacterial NADH-dependent enoyl-[acyl-carrier-protein] reductase (InhA) nih.gov. This enzyme is a target for the tuberculosis drug isoniazid, and pyridomycin's interaction with the NADH-binding site of InhA highlights a specific molecular interaction for a compound containing a moiety derived from isovaleric acid nih.gov.
The following table summarizes the interaction of select this compound derivatives with biological systems based on research findings.
| Derivative/Context | Interacting System/Enzyme | Observed Effect | Research Focus |
| This compound Derivatives | α-Amylase, α-Glucosidase | Inhibition | Diabetes Management |
| Accumulated Isovaleric Acid Derivatives | Gluconeogenesis, Urea Cycle, Glycine Degradation | Inhibition | Isovaleric Acidemia newenglandconsortium.org |
| Salograviolide-Isovaleryl Esters | Colorectal Cancer Cells | Cytotoxicity, with potency affected by steric hindrance | Anticancer Activity mdpi.com |
| Pyridomycin | Mycobacterial InhA | Competitive Inhibition | Antimycobacterial Activity nih.gov |
| Triterpene-Isovaleryl Esters | Bacterial Biofilms | Antibiofilm Activity | Antibacterial Agents mdpi.com |
Environmental Impact and Sustainability Considerations for Isovaleric Anhydride
Environmental Fate and Degradation Pathways
Upon release into the environment, isovaleric anhydride (B1165640) is not expected to persist in its original form. Its environmental behavior is dominated by its reaction with moisture.
Safety data for isovaleric anhydride indicates that it reacts with water. atamanchemicals.com This hydrolysis reaction results in its decomposition. atamanchemicals.com Consequently, persistence of the anhydride form is unlikely. atamanchemicals.comwikipedia.org The primary degradation product of this reaction is isovaleric acid. Therefore, to understand the environmental impact, one must consider the fate of isovaleric acid.
Once hydrolyzed to isovaleric acid, the compound is subject to biodegradation in both water and soil. nih.gov Studies on isovaleric acid suggest it has the potential to biodegrade readily. nih.govwikipedia.org For instance, one study assessing ready biodegradability in water found that the test substance was biodegraded by 71% after 60 days, which allows the substance to be classified as not persistent. An estimated soil adsorption coefficient (Koc) indicates that isovaleric acid is expected to have high mobility in soil. nih.gov Its potential for bioconcentration in aquatic organisms is considered low. nih.gov
Biodegradation in Aquatic and Terrestrial Environments.
Lifecycle Assessment of this compound Production and Use
A specific, publicly available lifecycle assessment (LCA) for this compound production could not be identified. This is common for many specialty and fine chemicals. fishersci.fi An LCA is a standardized methodology (ISO 14040/14044) used to evaluate the environmental impacts of a product or process throughout its entire life, from raw material extraction ("cradle") to disposal ("grave") or, as is common for chemical production, to the factory exit ("gate"). ereztech.comnih.govnih.gov
Energy Consumption : Manufacturing processes involving multiple chemical transformations, purifications, and distillations are energy-intensive. Studies on similar products show that energy production and use can account for 65% to 85% of the total environmental impact. iarc.fr
Waste Generation : The synthesis of complex molecules often generates waste streams that require treatment.
For this compound, a cradle-to-gate LCA would quantify all energy and material inputs and environmental outputs (emissions, waste) associated with its synthesis, likely from isovaleric acid or other precursors.
Remediation Strategies for this compound Contamination (if applicable)
Due to its rapid hydrolysis, any environmental contamination incident would primarily involve isovaleric acid rather than the anhydride itself. atamanchemicals.com While specific remediation protocols for isovaleric acid are not well-documented, appropriate strategies can be inferred from its chemical properties and from general techniques used for other organic contaminants. fishersci.ca
Given that isovaleric acid is readily biodegradable, biological treatment methods are likely to be most effective. nih.govwikipedia.org
Natural Attenuation : In cases of minor contamination in soil or water, the naturally occurring microbial populations may be sufficient to degrade the compound over time.
Enhanced Bioremediation : For more significant spills, techniques such as landfarming could be employed. This involves excavating contaminated soil, spreading it in a controlled area, and stimulating microbial activity through aeration (tilling) and potentially the addition of nutrients to accelerate the degradation of the contaminant. fishersci.ca
Water Treatment : If groundwater or surface water is contaminated, a pump-and-treat system could be implemented. fishersci.ca Treatment of the extracted water could involve adsorption onto activated carbon, a method used to remove various organic compounds from water. nih.gov
Physical containment of the spill would be the immediate response to prevent further spread, followed by an assessment of the extent of contamination to determine the most suitable remediation approach.
Q & A
Q. What are the standard methods for synthesizing isovaleric anhydride in laboratory settings?
this compound can be synthesized via the reaction of isovaleryl chloride with a carboxylic acid under anhydrous conditions. This generates a mixed anhydride intermediate, which is stabilized by the electron-withdrawing effects of the acyl group. Key steps include maintaining strict moisture control (to prevent hydrolysis) and using inert atmospheres (e.g., nitrogen or argon) to avoid side reactions. The purity of the product is typically verified using FT-IR spectroscopy (C=O stretching at ~1800 cm⁻¹) and NMR (distinct peaks for the anhydride protons at δ 2.3–2.5 ppm) .
Q. What safety protocols are critical when handling this compound?
this compound is classified as a Corrosive Liquid, Toxic (UN Hazard Class 8/6.1). Essential precautions include:
- Use of chemical-resistant gloves (nitrile or neoprene) and splash goggles.
- Conducting reactions in a fume hood to mitigate inhalation risks.
- Neutralization of spills with sodium bicarbonate or inert absorbents.
Transport and storage require secondary containment and segregation from oxidizing agents. Safety data sheets (SDS) must be reviewed prior to experimental design .
Q. How is this compound used in N-acylation reactions?
this compound serves as an acylating agent in nucleophilic substitution reactions. For example, it reacts with amines (e.g., pyrazolidinone derivatives) to form N-acylated products. The reaction typically proceeds via nucleophilic attack at the carbonyl carbon, followed by elimination of the leaving group. Solvent choice (e.g., dichloromethane or THF) and catalytic bases (e.g., DMAP) enhance reaction efficiency. Product isolation involves aqueous workup and chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when using this compound versus other acylating agents?
Discrepancies in product formation (e.g., unexpected cyclization or side reactions) may arise from differences in steric hindrance, electronic effects, or solvent interactions. For instance, acryloyl-containing anhydrides can trigger Michael addition pathways, leading to pyrazolidinone derivatives, whereas this compound favors straightforward N-acylation. Systematic analysis involves:
Q. What analytical techniques are most effective for characterizing this compound derivatives in complex mixtures?
High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for identifying acylated products. For stereochemical analysis, chiral HPLC or X-ray crystallography is recommended. Quantitative analysis of reaction yields can be achieved via GC-FID or UV-Vis spectroscopy (using derivatization agents like ninhydrin for amine detection). Cross-validation with theoretical spectra (e.g., simulated NMR via ACD/Labs) enhances accuracy .
Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?
Reproducibility requires rigorous control of:
- Moisture levels : Use of molecular sieves or anhydrous solvents.
- Stoichiometry : Precise molar ratios (e.g., 1.2:1 anhydride-to-amine ratio).
- Reaction monitoring : In-situ techniques like FT-IR or Raman spectroscopy.
Documentation of all parameters (temperature, agitation rate, catalyst loading) and submission of raw data (e.g., chromatograms, spectral files) as supplementary material are essential. Collaborative validation through interlaboratory studies is advised .
Methodological Considerations
Q. What strategies mitigate side reactions during large-scale syntheses with this compound?
Q. How can researchers analyze competing reaction pathways in acylation studies?
Competition between nucleophilic attack (amide formation) and electrophilic trapping (e.g., cyclization) is assessed via:
- Isotopic labeling : ¹⁸O-labeled anhydrides to track oxygen migration.
- Quenching experiments : Halting reactions at intervals to isolate intermediates.
- Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated vs. non-deuterated substrates .
Data Interpretation and Reporting
Q. How should contradictory spectral data (e.g., NMR vs. IR) be reconciled in publications?
Contradictions often arise from impurities or solvent effects. Steps include:
Q. What statistical methods are appropriate for validating reaction yield data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
